![molecular formula C13H16BrFN2OS B2812968 3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide CAS No. 2094579-44-7](/img/structure/B2812968.png)
3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
This compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been tested against various cancer cell lines such as breast, lung, and colon cancer. It has also been found to have antifungal and antibacterial properties and has been tested against various microorganisms.
Mechanism Of Action
The exact mechanism of action of 3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit various enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using this compound in lab experiments is its potent anticancer properties. It has also been found to have a relatively low toxicity profile. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.
Future Directions
There are several future directions that can be explored with regards to this compound. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other fields such as agriculture and environmental remediation. Additionally, the development of more cost-effective synthesis methods may increase its accessibility for research purposes.
Conclusion:
In conclusion, 3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide is a promising compound that has potential applications in various fields. Its potent anticancer properties and relatively low toxicity profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its potential applications in other fields.
Synthesis Methods
The synthesis of 3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide involves the reaction of 3-bromo-6-fluoropyridine-2-carboxylic acid with 2-ethylthiocyclopentanone in the presence of a base and a coupling agent. The resulting product is then treated with an acid to obtain the final compound.
properties
IUPAC Name |
3-bromo-N-(2-ethylsulfanylcyclopentyl)-6-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2OS/c1-2-19-10-5-3-4-9(10)16-13(18)12-8(14)6-7-11(15)17-12/h6-7,9-10H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICLQIJLSVLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)C2=C(C=CC(=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

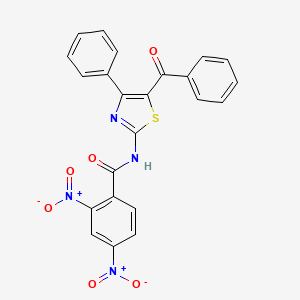
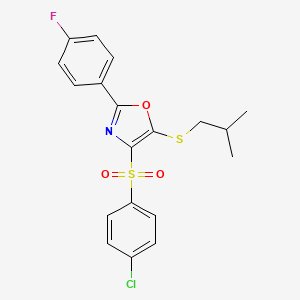
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)
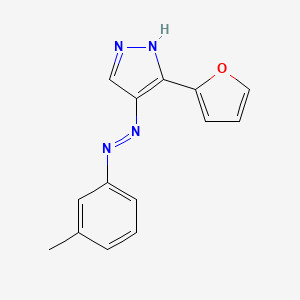
![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)


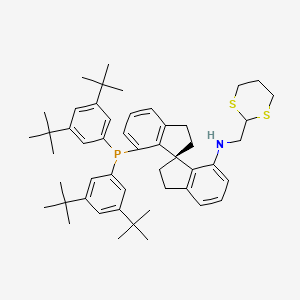
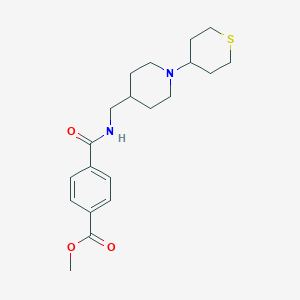
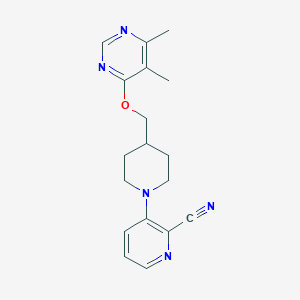
![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)
![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)
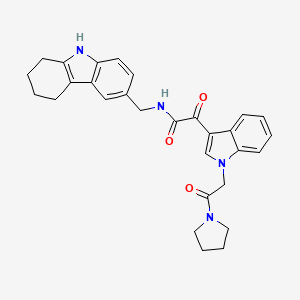
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)